molecular formula C11H12BrF3O B8327758 2-(4-Bromomethyl-3-trifluoromethyl-phenyl)-propan-2-ol

2-(4-Bromomethyl-3-trifluoromethyl-phenyl)-propan-2-ol

Cat. No. B8327758
M. Wt: 297.11 g/mol
InChI Key: PQWRGKJLFOAPQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromomethyl-3-trifluoromethyl-phenyl)-propan-2-ol is a useful research compound. Its molecular formula is C11H12BrF3O and its molecular weight is 297.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Bromomethyl-3-trifluoromethyl-phenyl)-propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromomethyl-3-trifluoromethyl-phenyl)-propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-Bromomethyl-3-trifluoromethyl-phenyl)-propan-2-ol

Molecular Formula

C11H12BrF3O

Molecular Weight

297.11 g/mol

IUPAC Name

2-[4-(bromomethyl)-3-(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C11H12BrF3O/c1-10(2,16)8-4-3-7(6-12)9(5-8)11(13,14)15/h3-5,16H,6H2,1-2H3

InChI Key

PQWRGKJLFOAPQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)CBr)C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-(4-Methyl-3-trifluoromethyl-phenyl)-propan-2-ol (0.436 g, 2 mmol), N-Bromosuccinimide (356 mg, 2 mmol) and benzoyl peroxide (15 mg) in CCl4 (8 mL) was stirred at 85° C. for 16 hrs. The reaction mixture was then partitioned between saturated aqueous NaHCO3 and DCM. DCM layer was dried over Na2SO4, filtered, and the solvent evaporated in vacuo to yield a crude solid which was purified via flash chromatography (15% EtOAc in n-heptane) to yield the title compound as a solid (450 mg, 76%)
Quantity
0.436 g
Type
reactant
Reaction Step One
Quantity
356 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
15 mg
Type
catalyst
Reaction Step One
Yield
76%

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